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Methylclonazepam

Cat. No.: B1204294
CAS No.: 5527-71-9
M. Wt: 329.74 g/mol
InChI Key: AZVBJJDUDXZLTM-UHFFFAOYSA-N
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Description

Chemical Classification and Historical Context within the Benzodiazepine (B76468) Class

Methyl clonazepam is classified as a benzodiazepine. wikipedia.org This class of compounds is defined by a core chemical structure resulting from the fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.org The history of benzodiazepines began in 1955 with the accidental discovery of chlordiazepoxide (Librium) by chemist Leo Sternbach at Hoffmann-La Roche. nih.govrjptonline.org This initial discovery was followed by the synthesis of diazepam (Valium) in 1963. nih.govrjptonline.org

The development of these first benzodiazepines marked a significant shift in pharmacology, and by the 1970s, they had become some of the most prescribed medications globally, largely replacing older sedative drugs. wikipedia.orgnih.gov It was within this period of active research and development by companies like Hoffmann-La Roche that derivatives such as methyl clonazepam were first synthesized and investigated in the 1970s. wikipedia.orgwikipedia.org Like other benzodiazepines, its pharmacological action involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system, specifically by acting on the GABA-A receptor. wikipedia.orgwikipedia.orgontosight.ai

Nomenclature and Structural Variants of Methyl Clonazepam

The term "methyl clonazepam" can refer to different structural isomers, which has led to some ambiguity in the scientific literature. The primary variants are distinguished by the position of the methyl group on the clonazepam scaffold.

The two main structural variants are:

Meclonazepam (B1676132) : Also known as (S)-3-methylclonazepam, this compound has the research code Ro 11-3128 . ontosight.ainih.gov The methyl group is attached to the 3-position of the dihydrobenzodiazepine ring. ontosight.ai

N-methylclonazepam : This compound has the research code Ro 05-4082 and the identifier ID-690. wikipedia.org It is a structural isomer of meclonazepam where the methyl group is located on the nitrogen atom at position 1 of the diazepine ring. wikipedia.org

These compounds were developed in the 1970s and, while they possess sedative and anxiolytic properties characteristic of benzodiazepines, they were never marketed for clinical use. wikipedia.orgwikipedia.org

Table 1: Nomenclature and Structural Variants of Methyl Clonazepam
Common NameSystematic Name (IUPAC)Research CodeCAS NumberChemical Formula
Meclonazepam(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one wikipedia.orgRo 11-3128 ontosight.ainih.gov58662-84-3 caymanchem.comC₁₆H₁₂ClN₃O₃ caymanchem.com
N-methylclonazepam5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one wikipedia.orgRo 05-4082 wikipedia.org5527-71-9 wikipedia.orgC₁₆H₁₂ClN₃O₃ wikipedia.org

Research Significance and Scope: A Lead Compound in Mechanistic and Analog Development Studies

In drug discovery, a lead compound is a chemical that shows pharmacological or biological activity and serves as the starting point for chemical modifications to develop improved drug candidates. wikipedia.org Meclonazepam (Ro 11-3128), in particular, has gained significance as an important lead compound, primarily in the field of parasitology. nih.govresearchgate.net

In the late 1970s, researchers at Roche discovered that meclonazepam possessed potent antischistosomal activity during a screening of over 400 benzodiazepines. nih.gov It was found to be effective against the parasitic worms Schistosoma mansoni and Schistosoma haematobium and even advanced to a small human trial where it cured infections. nih.gov However, the therapeutic dose required for its anti-parasitic effect also produced significant sedative side effects, which ultimately prevented its development as a marketable drug. nih.govresearchgate.net

This dual activity makes meclonazepam a valuable lead compound. The sedative effects are caused by its interaction with the host's GABA-A receptors, a target that is not present in the schistosome parasite. wikipedia.orgnih.gov The anti-parasitic action is believed to involve a different mechanism, causing a rapid influx of calcium in the parasite, leading to muscle contraction and damage to its outer layer (tegument). wikipedia.orgscielo.br This distinction in targets provides a clear rationale for analog development. The goal of current research is to modify the structure of meclonazepam to create new compounds (analogs) that retain the potent anti-parasitic activity while having reduced or no sedative effects, thereby creating a safer and more effective treatment for schistosomiasis. nih.govnih.gov Studies have already explored the structure-activity relationship, indicating that certain parts of the molecule, like the amide moiety, are crucial for its schistosomicidal effect. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClN3O3 B1204294 Methylclonazepam CAS No. 5527-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVBJJDUDXZLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203777
Record name Methylclonazepam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-71-9
Record name ID 690
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization of Methyl Clonazepam

Synthetic Pathways and Methodologies for Methyl Clonazepam and Analogous Benzodiazepines

The foundational synthesis of many 1,4-benzodiazepines, including the parent compound clonazepam, often begins with a 2-aminobenzophenone (B122507) derivative. A general and classic pathway involves the reaction of 2-amino-5-nitro-2'-chlorobenzophenone with hydroxylamine (B1172632) to form an oxime. Subsequent cyclization and other modifications lead to the benzodiazepine (B76468) structure. ub.edu The synthesis for methyl clonazepam, specifically 1-methyl-clonazepam, involves N-alkylation by introducing a methyl group at the N-1 position of the diazepine (B8756704) ring, a reaction that can be accomplished using a reagent like methyl iodide in the presence of a base. ub.edu The original synthesis of methylclonazepam was described by Sternbach et al. semanticscholar.org

The synthesis of benzodiazepine analogs is a broad field, driven by the desire to explore structure-activity relationships (SAR). chemisgroup.us Modifications are frequently made to both the benzene (B151609) and diazepine rings to produce a large number of derivatives. researchgate.net A common strategy involves the condensation of o-phenylenediamines with various electrophilic reagents to create benzo Current time information in Bangalore, IN.researchgate.netdiazepines. researchgate.net For the 1,4-benzodiazepine (B1214927) scaffold, new synthetic routes have been developed to allow for derivatization at multiple positions, including the phenyl rings and the diazepine ring itself. acs.org For instance, a Suzuki-Miyaura cross-coupling reaction can be employed for the late-stage introduction of substituted phenyl moieties, offering flexibility in analog design. acs.org

A novel method for synthesizing a 7-amino-clonazepam compound starts from 2-cyano-4-nitroaniline, proceeding through oxidative coupling, amidation, substitution, and an intramolecular Wittig reaction, showcasing the diversity of synthetic approaches. google.com Another patented method describes the preparation of clonazepam through the depolymerization of a compound in a mixed solvent of organic solvent and water in the presence of a Lewis acid. google.com These varied methodologies highlight the chemical versatility in accessing the core benzodiazepine structure and its analogs.

Methodologies for Targeted Structural Modification and Analog Generation for Research Purposes

Targeted structural modification of benzodiazepines is crucial for generating analogs for research, aiming to refine biological activity or probe interactions with biological targets. chemisgroup.usnih.gov A key example is meclonazepam (B1676132), the 3-methyl derivative of clonazepam, which has been a lead candidate for developing new therapeutic agents. researchgate.netnih.gov

To investigate the structure-activity relationships of schistosomicidal benzodiazepines, a series of meclonazepam analogs were synthesized with modifications at the N-1, C-3, N-4, C-7, and C-2' positions of the benzodiazepine ring system. nih.gov These modifications are designed to understand which parts of the molecule are essential for its biological effects. For example, studies found that substitution on the amide nitrogen at the N-1 position was not tolerated for schistosomicidal activity, indicating the N(1)H-C(2)(=O) amide moiety is a critical pharmacophoric unit. nih.gov

Another advanced strategy for generating research analogs is the "bump-and-hole" approach. acs.org This involves introducing a "bump" (a sterically larger group, like a methyl group) onto the ligand (the benzodiazepine analog) and a corresponding "hole" (a smaller amino acid residue) into the target protein. This allows for the creation of highly specific ligand-protein pairs. To this end, a "methyl scan" was performed around the scaffold of a triazolo-benzodiazepine inhibitor, synthesizing analogs with methyl groups at various positions to probe the binding pocket of the target protein. acs.org

The introduction of ester groups can also be used to modify the pharmacokinetic properties of benzodiazepines, as seen in the development of remimazolam, an ultrashort-acting benzodiazepine. frontiersin.org While not methyl clonazepam, this illustrates how targeted esterification can lead to analogs with significantly different metabolic profiles for research and clinical exploration. frontiersin.org Minor structural changes, such as the addition of a single functional group, can lead to substantial differences in activity and properties, which is a central theme in the generation of designer benzodiazepines for research. researchgate.net

Modification Position Example Modification Purpose/Observation Reference
N-1Methylation (e.g., Diazepam)N-methylation is often important for GABA-A receptor binding. ub.educhemisgroup.us
C-3Methylation (e.g., Meclonazepam)Creates a stereocenter; can alter potency and selectivity. nih.gov
C-3Hydroxylation (e.g., Oxazepam)Can slightly impair GABA-A receptor binding affinity compared to non-hydroxylated analog. nih.gov
C-7Nitro Group (e.g., Clonazepam)Important functional group for the activity of many benzodiazepines. nih.gov
Phenyl Ring (C-5)Halogen substitutionAltering substituents on the C-5 phenyl ring modifies activity. chemisgroup.us
Fused RingTriazolo ring (e.g., Alprazolam)Modification of the diazepine ring can significantly alter the compound's profile. chemisgroup.us

Stereoselective Synthesis and Chiral Properties of Methyl Clonazepam

The introduction of a methyl group at the C-3 position of the clonazepam scaffold, creating meclonazepam ((3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one), introduces a stereocenter. researchgate.netsmolecule.com This means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-meclonazepam and (R)-meclonazepam. The spatial arrangement of the atoms at this chiral center can significantly influence the biological activity of the molecule. ptfarm.pl

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. ethz.ch Achieving high stereoselectivity is a major goal in modern drug synthesis because different enantiomers of a drug can have different potencies, metabolic fates, and toxicities. ptfarm.pl For chiral benzodiazepines like meclonazepam, controlling the stereochemistry at the C-3 position is critical. While specific proprietary methods for the stereoselective synthesis of meclonazepam are not extensively detailed in publicly available literature, general approaches to asymmetric synthesis are well-established. ptfarm.plgoogle.com These can include:

Chiral Pool Synthesis: Using a readily available enantiopure starting material. ethz.ch

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction. ethz.ch

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer. Biotransformation, using enzymes, is a powerful method known for high stereoselectivity. researchgate.net

Research has shown that the (S)-enantiomer of meclonazepam is the one noted for its potent anthelmintic activity. nih.gov This highlights the importance of its chiral properties, as the biological target can differentiate between the two enantiomers, leading to a specific biological response for only one of them. The difference in potency between clonazepam (which is achiral) and meclonazepam on certain biological targets is attributed to the presence and configuration of this C-3 methyl group. nih.gov

Molecular Structure and Advanced Theoretical Characterization of Methyl Clonazepam

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental tools for the elucidation of the molecular structure of compounds like methyl clonazepam. These methods provide detailed information on the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of methyl clonazepam, often in the context of analytical and forensic chemistry. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, methyl-derivatized clonazepam (methyl clonazepam) exhibits a distinct mass spectrum. researchgate.net The derivatization is a common step to improve the chromatographic properties of the parent compound, clonazepam. researchgate.net

The electron ionization (EI) mass spectrum of methyl-derivatized clonazepam shows characteristic fragmentation. The molecular ion peak [M]+ is observed, and its fragmentation pattern provides a structural fingerprint used for identification. For instance, a downloadable GC-MS data sheet for a methylclonazepam analytical standard is available from chemical suppliers, which can be used for confirmatory analysis in forensic applications. caymanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. For methyl clonazepam, the maximum absorption wavelength (λmax) has been reported at 319 nm. caymanchem.com This absorption is characteristic of the extensive conjugated system within the benzodiazepine (B76468) structure. The methylation at the N-1 position can subtly influence the electronic environment compared to the parent compound, clonazepam, which has reported λmax values around 248 nm and 310 nm in a methanol (B129727)/isopropanol solvent. nih.gov

Infrared (IR) Spectroscopy

Comprehensive research findings detailing the full Infrared (IR) spectrum and vibrational mode assignments specifically for methyl clonazepam are not widely available in the surveyed literature. While IR spectroscopy is invaluable for identifying functional groups, such as the carbonyl (C=O), imine (C=N), and nitro (NO2) groups present in the molecule, specific peer-reviewed studies focusing on the IR characterization of methyl clonazepam could not be identified. For the parent compound, clonazepam, extensive studies have assigned vibrational frequencies to its various functional groups. scirp.orgresearchgate.net

Interactive Table of Spectroscopic Data

TechniqueParameterFinding for Methyl ClonazepamSource(s)
Mass Spectrometry (MS) MethodGas Chromatography-Mass Spectrometry (GC-MS) caymanchem.comresearchgate.net
Key FeatureUsed for identification via molecular weight and fragmentation pattern. researchgate.net
UV-Vis Spectroscopy λmax319 nm caymanchem.com

Computational Chemistry and Molecular Modeling Applications

While computational chemistry is a powerful tool for investigating molecular properties, dedicated research applying these methods specifically to methyl clonazepam is sparse in the existing literature. The following sections describe the potential applications of these techniques, though it must be noted that detailed studies for methyl clonazepam are not available in the reviewed scientific publications. Extensive computational research has, however, been conducted on the parent compound, clonazepam. researchgate.netresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insight into how a ligand like a benzodiazepine might interact with its biological target, such as the GABAA receptor. nih.gov MD simulations could be employed to study the binding mode of methyl clonazepam within the benzodiazepine binding site of the receptor, analyzing the stability of the ligand-receptor complex and identifying key intermolecular interactions. This would help in understanding the structural basis of its activity. At present, peer-reviewed articles detailing MD simulations specifically for methyl clonazepam's interaction with its biological targets are not available.

Quantum Chemical Parameters and Their Theoretical Significance

Quantum chemical calculations can determine a variety of molecular parameters that have theoretical significance in predicting a molecule's reactivity and behavior. These include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): An indicator of chemical reactivity and kinetic stability. researchgate.net

For related benzodiazepines like clonazepam, these parameters have been calculated to understand their properties. researchgate.netresearchgate.net For example, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov A detailed analysis of these quantum chemical parameters specifically for methyl clonazepam has not been reported in the reviewed literature.

Pharmacological Research: Mechanistic and Preclinical Investigations of Methyl Clonazepam

Modulation of Mammalian Receptor Systems

Molecular Basis of GABAergic System Allosteric Modulation by Methyl Clonazepam

Methyl clonazepam, a benzodiazepine (B76468) derivative, exerts its effects on the mammalian central nervous system primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. biorxiv.orggenesispub.orgresearchgate.net These receptors are ligand-gated ion channels that, upon binding with the neurotransmitter GABA, allow the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. genesispub.orgthieme-connect.com

Benzodiazepines, including methyl clonazepam, bind to a specific site on the GABAA receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits. researchgate.netneupsykey.com This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site. genesispub.org The result is an enhanced GABA-induced chloride ion flux, which potentiates the inhibitory effect of GABA on neuronal activity. researchgate.netneupsykey.com This mechanism underlies the sedative properties observed with many benzodiazepines. biorxiv.org It is important to note that while methyl clonazepam is a positive allosteric modulator, it does not activate the GABAA receptor directly but rather enhances the effect of the endogenous ligand, GABA. genesispub.org

Comparative Receptor Binding Affinity Studies with Other Benzodiazepine Analogs

The binding affinity of methyl clonazepam to GABAA receptors has been compared with other benzodiazepine analogs, revealing important structure-activity relationships. For instance, clonazepam, which lacks the C3 methyl group present in methyl clonazepam, binds to host GABAA receptors with approximately three times higher potency. biorxiv.orgnih.gov Specifically, the inhibitory constant (Ki) for clonazepam in displacing diazepam radioligand is 0.82 nM, compared to 2.4 nM for methyl clonazepam. biorxiv.orgnih.gov

The presence and nature of substituents on the benzodiazepine structure significantly influence receptor affinity. An electron-withdrawing group at the 7-position, such as the nitro group in clonazepam, increases receptor binding affinity and potency. neupsykey.com Conversely, a hydroxyl group at the C3 position, as seen in oxazepam (Ki = 38 nM), tends to decrease potency and binding affinity compared to analogs without this substitution, like nordazepam (Ki = 8.9 nM). biorxiv.org The addition of a methyl group at the N-1 position generally increases binding affinity. neupsykey.com

Studies on different isomers of benzodiazepines have also shown that stereochemistry plays a crucial role. For some benzodiazepine chemotypes, the S isomers remain active while the R isomers show a loss of binding affinity, suggesting distinct binding modes for different but structurally related ligands. nih.gov

Comparative Receptor Binding Affinities of Benzodiazepine Analogs
CompoundKi (nM)Reference
Methyl Clonazepam (MCLZ)2.4 biorxiv.orgnih.gov
Clonazepam0.82 biorxiv.orgnih.gov
Nordazepam8.9 biorxiv.org
Oxazepam38 biorxiv.org

In Vitro Cellular Electrophysiological Studies of Receptor Activation

In vitro electrophysiological studies, often using Xenopus laevis oocytes expressing human GABAA receptor subtypes, have provided detailed insights into the functional consequences of benzodiazepine binding. plos.orgnih.gov These studies measure the potentiation of GABA-evoked currents by allosteric modulators.

Methyl clonazepam, like other benzodiazepines, enhances GABA-evoked responses in a concentration-dependent manner. plos.orgnih.gov Studies comparing clonazepam with other benzodiazepines like clobazam and its metabolite N-desmethylclobazam have shown that while clonazepam has a higher binding affinity, the differences in the effective concentrations (EC50) for potentiating GABA currents are less pronounced. plos.org For instance, at α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S GABAA receptor subtypes, clonazepam was found to be 8- to 19-fold more potent than clobazam and 5- to 19-fold more potent than N-desmethylclobazam. plos.org

These electrophysiological assays confirm that benzodiazepines shift the GABA dose-response curve to the left, indicating an increase in GABA potency without altering the maximum response. umich.edu The degree of potentiation can vary between different benzodiazepine analogs and across different GABAA receptor subtypes. plos.orgnih.gov

Potency (EC50) of Benzodiazepines at Human GABAA Receptor Subtypes
CompoundReceptor SubtypeEC50 (nM)Reference
Clonazepamα1β2γ2S12 plos.org
α2β2γ2S6.6
α3β2γ2S8.9
α5β2γ2S22
Clobazamα1β2γ2S104 plos.org
α2β2γ2S125
α3β2γ2S138
α5β2γ2S174
N-desmethylclobazamα1β2γ2S122 plos.org
α2β2γ2S125
α3β2γ2S160
α5β2γ2S108

Antischistosomal Activity: Elucidation of Mechanisms and Parasite-Specific Targets

While methyl clonazepam's effects on the mammalian nervous system are well-characterized, its antiparasitic activity against Schistosoma species involves distinct molecular targets and mechanisms. nih.govplos.org Notably, the parasitic flatworms that cause schistosomiasis lack the GABAA receptors that mediate sedation in the host. biorxiv.orgnih.govplos.org

Role of Transient Receptor Potential (TRP) Channels in Schistosoma spp. as Molecular Targets

Recent research has identified a parasite-specific Transient Receptor Potential (TRP) channel as the molecular target for methyl clonazepam in Schistosoma mansoni. nih.govnih.govnih.gov Specifically, a TRP channel of the melastatin subfamily, named TRPMMCLZ, is potently activated by methyl clonazepam. nih.govnih.gov This activation is consistent with the observed Ca2+ influx, as TRP channels are often permeable to calcium. nih.gov

Methyl clonazepam acts as an agonist at this schistosome TRP channel, engaging a binding pocket within the channel's voltage-sensor-like domain. nih.govnih.gov The activation of TRPMMCLZ by methyl clonazepam recapitulates the key phenotypic effects seen in the whole parasite, including paralysis and tegumental damage. nih.gov The sensitivity of this channel to methyl clonazepam (EC50 of approximately 1-2.1 µM) aligns with the concentration required to paralyze the worms. nih.gov

Interestingly, this TRPMMCLZ channel is distinct from the TRP channel targeted by praziquantel (B144689), further supporting the finding that these two drugs have different primary targets. nih.govnih.gov The discovery of TRPMMCLZ as the parasite-specific receptor for methyl clonazepam provides a molecular basis for its antischistosomal activity and opens avenues for the rational design of new derivatives with improved selectivity and reduced host side effects. nih.govnih.govnih.gov

Distinction from Mammalian GABAA Receptor Interactions in Parasitic Models

A significant finding in the study of methyl clonazepam's anthelmintic properties is the clear distinction between its mechanism of action in parasites and its effects on the mammalian central nervous system. In mammals, the sedative effects of benzodiazepines like methyl clonazepam are primarily mediated through their interaction with γ-aminobutyric acid type A (GABAA) receptors, specifically those containing the α1 subunit. plos.org These receptors are ligand-gated ion channels that, when activated, lead to an influx of chloride ions, resulting in neuronal hyperpolarization and reduced excitability.

However, research has revealed that parasitic flatworms, including Schistosoma mansoni, lack the GABAA receptors that are the targets for benzodiazepine-induced sedation in mammals. plos.orgnih.govbiorxiv.orgasm.orgbiorxiv.orgbiorxiv.org This genomic disparity is a crucial point, as it suggests that the anti-parasitic action of methyl clonazepam is not dependent on the same molecular targets that cause its sedative side effects in hosts. plos.orgnih.govbiorxiv.orgasm.orgnih.gov This fundamental difference opens the possibility of developing benzodiazepine derivatives with high anti-parasitic efficacy but minimal sedative properties. plos.orgnih.govasm.org

The parasite's target for methyl clonazepam, therefore, is distinct from the mammalian GABAA receptor. nih.govbiorxiv.orgasm.org This is further supported by the observation that flumazenil, a GABAA receptor antagonist, does not inhibit the antiparasitic effects of methyl clonazepam, although it can transiently counteract the sedation in hosts. nih.govbiorxiv.org The discovery that methyl clonazepam acts on a parasite-specific receptor, recently identified as a transient receptor potential (TRP) channel, underscores the potential for selective toxicity against the parasite. nih.govbiorxiv.orgasm.orgbiorxiv.orgnih.gov

Molecular and Cellular Effects on Parasite Physiology (e.g., muscle contraction, tegumental damage)

The administration of methyl clonazepam to parasitic worms like Schistosoma mansoni elicits a cascade of distinct and detrimental physiological effects. A primary and rapidly observable effect is the induction of spastic paralysis, characterized by sustained muscle contraction. scielo.brnih.govbioline.org.brcolab.ws This is not a flaccid paralysis but a state of intense muscular tension that immobilizes the worm.

This muscular contraction is intimately linked to a significant influx of calcium ions (Ca2+) into the parasite's cells. nih.govbiorxiv.orgplos.orgcambridge.orgnih.govcambridge.org Methyl clonazepam has been shown to act as an agonist at a Ca2+ permeable schistosome TRP channel, providing a molecular basis for this observed calcium influx. nih.govbiorxiv.orgasm.orgnih.govnih.gov The uncontrolled entry of calcium disrupts the normal regulation of muscle function, leading to the observed paralytic state.

In addition to muscular effects, methyl clonazepam inflicts severe damage to the parasite's tegument, which is the outer protective layer. nih.govbiorxiv.orgscielo.brnih.govplos.orgcambridge.orgnih.govcambridge.org This damage manifests as vacuolization, the formation of blisters, and a general disruption of the tegument's integrity. plos.orgscielo.br The compromised tegument makes the parasite more susceptible to the host's immune response. hilarispublisher.com These combined effects of muscle paralysis and tegumental damage are key to the schistosomicidal action of the compound. plos.org

Structure-Activity Relationships (SAR) for Mechanistic Selectivity

Impact of C3 Methylation on Ligand-Receptor Interactions in Mammalian and Parasitic Systems

The methylation at the C3 position of the benzodiazepine ring is a critical determinant of the differential activity of these compounds in mammalian and parasitic systems. The presence of a methyl group at the C3 position, as seen in methyl clonazepam ((S)-3-methylclonazepam), is essential for its potent anti-schistosomal activity. plos.orgbiorxiv.orgnih.gov In contrast, clonazepam, which lacks this C3 methyl group, is significantly less potent against schistosomes. nih.govbiorxiv.orgasm.orgbiorxiv.org

Interestingly, the effect of C3 methylation is reversed when considering the interaction with mammalian GABAA receptors. Clonazepam binds with a higher affinity to these receptors compared to methyl clonazepam. nih.govasm.orgresearchgate.net This inverse relationship highlights a key structural feature that can be exploited to design benzodiazepines with enhanced anti-parasitic activity and reduced host sedative effects.

The chirality of the C3 methyl group is also crucial for anti-parasitic efficacy. The (S)-enantiomer of methyl clonazepam is the active form against parasites, while the (R)-enantiomer shows reduced activity. plos.orgbiorxiv.orgasm.orgbiorxiv.org This stereospecificity is distinct from the binding of some benzodiazepines to mammalian GABAA receptors, where both (S) and (R) isomers can have similar binding affinities. plos.orgbiorxiv.org This further underscores the unique structural requirements of the parasite's target.

Influence of Substitutions on Benzodiazepine Core Nitrogen Atoms (N1, N4) on Mechanistic Outcomes

Modifications to the nitrogen atoms at the N1 and N4 positions of the benzodiazepine core have a significant impact on the compound's biological activity. Research into the structure-activity relationship of meclonazepam (B1676132) derivatives has shown that substitutions at the N1 and N4 positions can lead to a loss of anti-parasitic activity. biorxiv.org For example, analogs with modifications at these positions were found to be inactive in in vitro screens against S. mansoni. biorxiv.org

This is a notable distinction from the requirements for affinity to mammalian GABAA receptors, where alkyl groups at the N1 position are often tolerated. biorxiv.org For instance, diazepam, a classic benzodiazepine, has a methyl group at the N1 position. The observation that N1 substitutions are not well-tolerated for anti-schistosomal activity provides another avenue for designing parasite-selective compounds.

Theoretical studies on benzodiazepine analogs have also highlighted the importance of the imine nitrogen at the N4 position for receptor interaction. nih.gov It is postulated that this nitrogen atom interacts with a cationic site on the receptor, and this interaction is crucial for high-affinity binding. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Benzodiazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzodiazepine derivatives, QSAR studies can help in understanding the molecular features that are essential for their anti-schistosomal effects and for predicting the activity of new, unsynthesized analogs.

The recent identification of a schistosome TRP channel as the likely target for methyl clonazepam has provided a significant boost to these modeling efforts. nih.govbiorxiv.orgasm.orgnih.gov By docking various benzodiazepine derivatives into the predicted binding pocket of this parasite receptor, researchers can compare the structure-activity relationships (SAR) at the parasite target with those at human GABAA receptors. biorxiv.orgasm.org

These models have confirmed the importance of several structural features for anti-parasitic activity, including the electron-withdrawing group at the C7 position and the halogen on the phenyl C2' position. biorxiv.org For instance, removing the nitro group at C7 or replacing it with another functional group leads to a loss of activity. biorxiv.org Similarly, the presence of a chlorine atom at the C2' position is critical, as demonstrated by the reduced activity of analogs with a fluorine at this position. biorxiv.org QSAR models provide a rational basis for the design of novel benzodiazepine derivatives with optimized anti-parasitic properties and an improved therapeutic index.

Interactive Data Table: Effects of Methyl Clonazepam on Parasite Physiology

Effect Description Associated Molecular Event References
Spastic Paralysis Sustained muscle contraction leading to immobilization. Rapid and significant influx of Ca2+ ions. scielo.brnih.govbioline.org.brcolab.ws
Tegumental Damage Formation of vacuoles and blisters, disruption of the outer layer. Disruption of cellular integrity. plos.orgnih.govbiorxiv.orgscielo.brnih.govplos.orgcambridge.orgnih.govcambridge.org

Interactive Data Table: Comparative Effects of Benzodiazepine Modifications

Modification Effect on Anti-Schistosomal Activity Effect on Mammalian GABAAR Affinity References
C3-Methylation (Clonazepam vs. Methyl Clonazepam) Increases potency. Decreases affinity. plos.orgnih.govbiorxiv.orgasm.orgbiorxiv.orgresearchgate.netnih.gov
N1-Alkylation Generally reduces or abolishes activity. Often tolerated. biorxiv.org
C7-Nitro Group Essential for activity. Important for affinity. biorxiv.org

Rational Design Principles for Target-Specific Mechanistic Selectivity

The development of methyl clonazepam, also known as meclonazepam (MCLZ), as a therapeutic agent is a prime example of the application of rational drug design principles to achieve target-specific mechanistic selectivity. researchgate.netnih.gov The primary challenge with this compound is its dual activity: a desired therapeutic effect against parasitic flatworms of the genus Schistosoma and an undesired sedative effect on the human central nervous system. researchgate.netnih.gov Rational design strategies, therefore, focus on eliminating the host-target activity while preserving the parasite-target activity, a concept sometimes referred to as "engineering out" the human host effects. researchgate.net

The foundation of this selective design strategy lies in the fact that methyl clonazepam interacts with distinct molecular targets in the host and the parasite. nih.govnih.gov In humans, its sedative effects are mediated through positive allosteric modulation of GABA-A (γ-aminobutyric acid type A) receptors, a mechanism shared with other benzodiazepines. nih.govbenzoinfo.com Conversely, its anthelmintic action against S. mansoni results from the activation of a parasite-specific transient receptor potential (TRP) ion channel, named TRPMMCLZ. nih.gov Notably, the genomes of these parasitic flatworms lack the GABA-A receptors that cause sedation in humans, providing a clear biological basis for achieving selectivity. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are central to selectively modifying methyl clonazepam. These investigations have revealed that even minor structural changes can significantly alter the compound's affinity for the host versus the parasite target. A key structural feature is the methyl group at the C3 position of the benzodiazepine ring. Its parent compound, clonazepam, which lacks this methyl group, demonstrates an inverse selectivity profile: it is approximately three times more potent in binding to human GABA-A receptors but three times less potent against schistosomes. researchgate.net

Data sourced from research comparing the biological activities of meclonazepam and clonazepam. researchgate.net

This differential activity highlights the C3 position as a critical site for modification. Research has demonstrated that introducing other functional groups at this position is a logical strategy for further optimizing the therapeutic index. nih.govwisconsin.edu The goal is to design analogues that retain potent activity at the parasite's TRPMMCLZ channel while minimizing interaction with the benzodiazepine binding site on human GABA-A receptors. nih.govplos.org Studies have successfully identified derivatives with modifications at the C3 position that cure parasite infections in murine models with reduced sedative effects compared to the parent compound, meclonazepam. nih.govwisconsin.edu

The principles guiding this research are analogous to the broader efforts in benzodiazepine drug discovery, where a major goal has been the development of agents with specific therapeutic actions (e.g., anxiolytic) without the common side effects (e.g., sedation). nih.govacs.org In that context, selectivity is achieved by designing ligands that preferentially bind to or modulate specific GABA-A receptor subtypes. cardiff.ac.uk For instance, activity at α1-containing GABA-A receptors is strongly associated with sedation, so developing α1-sparing compounds is a key strategy for creating non-sedating anxiolytics. nih.gov This established principle of achieving a desired clinical profile by fine-tuning a molecule's interaction with different receptor subtypes provides a robust framework for the rational design of non-sedating antischistosomal analogues of methyl clonazepam. nih.govcardiff.ac.uk

Metabolic Pathways and Biotransformation Studies of Methyl Clonazepam in Vitro and Animal Models

Identification and Characterization of Primary and Secondary Metabolites

Metabolic studies, particularly those on the closely related meclonazepam (B1676132), have successfully identified key primary and secondary metabolites in various biological matrices, including human urine, as well as in vitro and in vivo models. researchgate.netnih.gov The principal metabolites result from a sequential two-step pathway involving nitro-reduction and N-acetylation. researchgate.net

The initial and most significant step in the biotransformation of methylclonazepam is the reduction of its 7-nitro group to a 7-amino derivative. researchgate.netresearchgate.net This pathway is a common feature for nitrobenzodiazepines. nih.govresearchgate.net For instance, studies on meclonazepam using human liver microsomes, hepatocytes, a mouse model, and authentic human urine samples consistently identified the 7-amino metabolite (amino-meclonazepam) as a major product. researchgate.netnih.gov Similarly, the metabolism of clonazepam prominently features the formation of 7-aminoclonazepam (B1198261). consensus.appnih.gov This metabolic step is considered a primary biotransformation, converting the parent drug into a more polar compound. nih.govwikipedia.org

Following the nitro-reduction, the resulting 7-amino metabolite undergoes a secondary metabolic transformation: N-acetylation. researchgate.net This conjugation reaction adds an acetyl group to the amino function, forming a 7-acetamido analogue. researchgate.net In the case of meclonazepam, 7-acetamido-meclonazepam was identified as another main metabolite found in human urine, hepatocytes, and the mouse model. researchgate.netnih.gov This pathway is consistent with the metabolism of clonazepam, which is converted to 7-acetamidoclonazepam (B1217959) after the initial nitro-reduction. researchgate.netresearchgate.net This acetylation step is a significant route for the further processing and eventual elimination of nitrobenzodiazepine metabolites.

Hydroxylation represents another potential metabolic pathway for this compound. researchgate.net While nitro-reduction and N-acetylation are the predominant routes, hydroxylated metabolites have also been detected. researchgate.net For example, a monohydroxylated version of the acetamido metabolite of meclonazepam was identified in studies using cryopreserved hepatocytes, indicating that hydroxylation can occur after the initial metabolic steps. researchgate.net

Table 1: Summary of Meclonazepam Metabolites Identified in Different Models researchgate.net
MetaboliteBiotransformationHuman UrineMouse ModelHepatocytes (In Vitro)Human Liver Microsomes (In Vitro)
Amino-meclonazepamNitro-reduction✔ (minor amounts)
Acetamido-meclonazepamNitro-reduction + N-acetylation-
Acetamido-monohydroxy-meclonazepamNitro-reduction + N-acetylation + Hydroxylation---

Enzymatic Systems Involved in Methyl Clonazepam Biotransformation (e.g., Cytochrome P450 Isoforms, N-Acetyltransferases)

The biotransformation of this compound is mediated by specific enzyme systems, primarily involving Cytochrome P450 (CYP) isoforms for the initial reduction and N-acetyltransferases (NATs) for the subsequent conjugation. researchgate.netresearchgate.net

The nitro-reduction of related compounds like clonazepam is catalyzed by hepatic microsomal enzymes. consensus.appnih.gov Specifically, research points to the involvement of the CYP3A subfamily, with CYP3A4 being a key isozyme in this process. researchgate.netconsensus.appresearchgate.net One-electron reduction of the nitro group can be carried out by NADPH-cytochrome P-450 reductase, which is a component of the microsomal system. nih.gov Given the structural similarities, it is expected that CYP3A4 is also the primary enzyme responsible for the nitro-reduction of this compound. researchgate.netresearchgate.net

The subsequent N-acetylation of the 7-amino metabolite is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2). researchgate.netnih.gov Studies on the acetylation of 7-aminoclonazepam have confirmed that NAT2 is responsible for this metabolic step. researchgate.netnih.gov The activity of NAT2 is subject to genetic polymorphism, which can lead to variations in how individuals metabolize these compounds, classifying them as slow, intermediate, or rapid acetylators. nih.govclinpgx.orgyoutube.com

In Vitro Metabolic Stability and Reaction Phenotyping Studies (e.g., using liver microsomes)

In vitro systems are crucial for assessing the metabolic stability of compounds and identifying the enzymes responsible for their metabolism (reaction phenotyping). nih.govresearchgate.netspringernature.com Human liver microsomes (HLMs) and cryopreserved hepatocytes are common models used for these studies. researchgate.netnih.gov

Studies on meclonazepam have shown that the choice of the in vitro model is critical for accurately predicting metabolism. researchgate.netnih.gov In incubations with human liver microsomes, only minor amounts of the primary amino metabolite were formed under standard aerobic conditions. nih.gov However, when the incubation was performed under anaerobic (nitrogen) conditions, the production of the amino metabolite increased significantly, confirming the reductive nature of this pathway. researchgate.netnih.gov In contrast, cryopreserved hepatocytes, which contain a broader range of enzymes and cofactors, were able to produce both the amino and the subsequent acetamido metabolites, providing a more complete picture of the metabolic cascade. researchgate.netnih.gov

Reaction phenotyping studies are designed to pinpoint the specific enzymes involved in a drug's metabolism. labcorp.comnih.gov This is often achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different enzyme isoforms in HLM incubations. nih.govlabcorp.com For this compound and related compounds, such studies would confirm the primary role of CYP3A4 in nitro-reduction and NAT2 in N-acetylation, aligning with findings from metabolism studies of other nitrobenzodiazepines. consensus.appresearchgate.netnih.gov

Table 2: Comparison of In Vitro Models for Meclonazepam Metabolism researchgate.netnih.gov
Model SystemMetabolites ProducedKey Findings
Human Liver Microsomes (HLM)Amino-meclonazepam (minor amounts)Inefficient at producing the primary nitro-reduced metabolite under standard conditions. Production increased 140-fold under a nitrogen atmosphere.
Cryopreserved HepatocytesAmino-meclonazepam, Acetamido-meclonazepam, Acetamido-monohydroxy-meclonazepamSuccessfully produced both primary and secondary metabolites, providing a more comprehensive metabolic profile.

Advanced Analytical Methodologies for Research and Forensic Chemistry of Methyl Clonazepam

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of methyl clonazepam in research samples. These methods offer robust and reliable separation and quantification of the compound from complex matrices such as plasma and serum. nih.govnih.gov

HPLC methods for clonazepam and its analogue, methyl clonazepam, often utilize reversed-phase columns, such as C18, and a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govresearchgate.netepa.gov Detection is commonly achieved using ultraviolet (UV) absorbance, with a wavelength of 306 nm being effective for these compounds. nih.govnih.gov HPLC methods have demonstrated linearity over concentration ranges relevant for therapeutic drug monitoring and research applications, for instance, from 5 to 200 µg/L. nih.gov The use of solid-phase extraction (SPE) for sample preparation can enhance the sensitivity and reduce labor-intensive liquid-liquid extractions. nih.gov

UPLC, which employs smaller particle size columns (typically < 2 µm), offers significant advantages over traditional HPLC, including increased resolution, higher sensitivity, and substantially shorter analysis times. tsijournals.com A UPLC method can reduce analysis time from over 20 minutes to as little as 15 minutes or even 5 minutes in some applications. scispace.comwaters.com This high-throughput capability is particularly valuable in research settings where large numbers of samples need to be analyzed. waters.com

Table 1: Comparison of HPLC and UPLC Methods for Clonazepam Analysis

Parameter HPLC Method 1 nih.gov HPLC Method 2 researchgate.netepa.gov UPLC-MS/MS Method researchgate.netresearchgate.net
Column 3-µm RP18 Nova Pak C18 ACQUITY UPLC BEH C18 (1.7 µm)
Mobile Phase 32% acetonitrile and 0.5% glacial acetic acid in water Acetonitrile-0.01 M sodium acetate (B1210297) (pH 7) (40:60, v/v) Gradient with 0.5% formic acid and acetonitrile-methanol-formic acid
Detection UV at 306 nm UV Tandem Mass Spectrometry (MS/MS)
Linear Range 5-200 µg/L 5-100 ng/mL 0.3-50.0 ng/mL
Internal Standard Methyl clonazepam 3-methylclonazepam Not specified for clonazepam

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification in Research Matrices

For definitive identification, structural elucidation, and highly sensitive quantification of methyl clonazepam, mass spectrometry-based methods are indispensable. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools in research and forensic chemistry.

GC-MS analysis of benzodiazepines like clonazepam and its derivatives often requires derivatization to improve their thermal stability and chromatographic properties. nih.govoup.com However, some methods allow for direct injection without derivatization. oup.com GC-MS provides high specificity, and the use of selected ion monitoring (SIM) mode can enhance sensitivity for targeted analysis. ajrconline.org A capillary gas-liquid chromatographic method has been developed for the determination of 3-methylclonazepam in plasma with a detection limit of about 0.1 ng/ml. nih.gov

LC-MS/MS has become the gold standard for the quantification of benzodiazepines in biological matrices due to its exceptional sensitivity and specificity, often eliminating the need for derivatization. researchgate.netnih.govnih.gov This technique couples the superior separation capabilities of liquid chromatography with the precise detection and structural information provided by tandem mass spectrometry. und.edu LC-MS/MS methods can achieve very low limits of quantification (LOQ), often in the sub-ng/mL range. nih.govresearchgate.net For instance, a validated LC-MS/MS method for clonazepam in human plasma reported an LOQ of 0.5 ng/mL. nih.gov The use of deuterated internal standards is common in LC-MS/MS assays to ensure high accuracy and precision by correcting for matrix effects and variations in extraction recovery. aga-analytical.com.pl

Table 2: Performance Characteristics of MS-based Methods for Benzodiazepine (B76468) Analysis

Method Matrix Derivatization Limit of Quantification (LOQ) Key Features
GC-MS nih.gov Human Plasma Yes (silylation) 0.25 ng/mL High specificity, requires derivatization.
GC-MS ajrconline.org Chocolate No 0.35 µg/mL Useful for forensic analysis of unusual matrices.
LC-MS/MS nih.gov Human Plasma No 0.5 ng/mL High sensitivity and specificity, no derivatization needed.
LC-MS/MS researchgate.net Rat Plasma No 0.25 ng/mL Single-step protein precipitation for sample preparation.
LC-MS/MS researchgate.net Hair and Nail No 2.0 pg/mg Suitable for long-term exposure monitoring.

Application of Methyl Clonazepam as an Internal Standard in Quantitative Benzodiazepine Assays

A significant application of methyl clonazepam in analytical chemistry is its use as an internal standard (IS) in the quantitative analysis of other benzodiazepines, most notably clonazepam. nih.govnih.gov An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known concentration to samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response.

Methyl clonazepam is an ideal internal standard for clonazepam assays due to their structural similarity, which ensures they behave similarly during extraction and chromatographic separation. nih.govoup.com In HPLC-UV methods, methyl clonazepam typically has a distinct retention time from clonazepam, allowing for their simultaneous measurement. nih.gov For example, in one method, the retention times for clonazepam and methyl-clonazepam were approximately 7 and 12 minutes, respectively. nih.gov The use of methyl clonazepam as an internal standard has been reported in various HPLC and GC methods for the determination of clonazepam in plasma and serum. nih.govnih.govoup.com In some UPLC-MS methods, methyl clonazepam has also been used to verify chromatographic performance. waters.com

Table 3: Examples of Methyl Clonazepam as an Internal Standard

Analytical Method Analyte Matrix Purpose of IS Reference
HPLC-UV Clonazepam Plasma Correct for extraction and instrumental variability nih.gov
HPLC-UV Clonazepam Serum Correct for extraction and instrumental variability nih.gov
GC-ECD Clonazepam Serum Correct for extraction and instrumental variability oup.com
UPLC-MS Various toxicological compounds Forensic Samples Verify chromatographic performance waters.com

Development of Novel Spectroscopic and Electrochemical Techniques for Research Applications

While chromatographic methods coupled with mass spectrometry are dominant, research into novel analytical techniques for the detection of benzodiazepines, including clonazepam, is ongoing. These emerging methods aim to provide faster, more portable, and cost-effective alternatives for screening and quantification.

Electrochemical methods, such as voltammetry, have shown promise for the detection of clonazepam. mdpi.com These techniques are based on measuring the current response of an electroactive compound at an electrode as a function of applied potential. Researchers have developed modified electrodes, such as those using gold nanoparticles or nanocomposites, to enhance the sensitivity and selectivity of clonazepam detection. mdpi.comresearchgate.net For instance, a sensor using electrophoretically deposited gold nanoparticles demonstrated a linear response to clonazepam with a low detection limit of 0.55 µM. researchgate.net Another study reported an electrochemical sensing platform for clonazepam with a limit of detection of 66 nM. mdpi.com These methods offer the potential for developing portable and rapid screening devices. acs.org

Recent research has also explored the electrochemical synthesis of new benzodiazepine derivatives through the late-stage modification of clonazepam, which could have implications for drug discovery and development. researchgate.net These novel approaches highlight the continuous evolution of analytical methodologies for the study of methyl clonazepam and related compounds.

Table 4: Emerging Analytical Techniques for Clonazepam Detection

Technique Sensor/Methodology Limit of Detection (LOD) Matrix Reference
Differential Pulse Voltammetry Polydopamine-polyfolic acid modified glassy carbon electrode 0.50 µM (LOQ) Human Plasma mdpi.com
Differential Pulse Voltammetry Nanostructured silver fibers and ionic liquid composites 66 nM Urine and Human Serum mdpi.com
Cyclic Voltammetry Electrophoretically deposited gold nanoparticles 0.55 µM Artificial Blood researchgate.net
Square Wave Voltammetry Sonochemical method 2.37 nM Not specified acs.org

Preclinical in Vivo Mechanistic Investigations of Methyl Clonazepam Animal Models

Comparative Studies on Physiological Responses and Mechanistic Potency (e.g., muscle tone modulation, seizure threshold effects)

Preclinical studies in animal models have demonstrated that methyl clonazepam possesses potent anticonvulsant and anxiolytic properties. uliege.be In tests predictive of anxiolytic activity, such as the conflict test in rats, methyl clonazepam was found to be significantly more potent than diazepam. uliege.be Its in vivo potency is comparable to that of flunitrazepam, another potent benzodiazepine (B76468). uliege.be

In mouse models of seizures, clonazepam, a closely related compound, has been shown to be effective against various types of seizures, including those induced by pentylenetetrazole, kainic acid, and electroshock. nih.gov Specifically, in a mouse model of Dravet syndrome, a low dose of clonazepam was found to increase the temperature threshold for thermally induced seizures. scientificarchives.com While direct comparative studies on muscle tone modulation for methyl clonazepam are not extensively detailed in the provided results, benzodiazepines as a class are known for their muscle relaxant effects. drugbank.com

A study comparing methyl clonazepam to its parent compound, clonazepam, revealed interesting differences in potency related to different biological targets. nih.gov While clonazepam is approximately three times more potent in binding to host GABA-A receptors, methyl clonazepam is about three times more potent against schistosomes, a type of parasitic worm. nih.gov This suggests that the addition of a methyl group at the C3 position significantly alters its biological activity profile. nih.gov

CompoundTest/ModelPotency/Effect
Methyl Clonazepam Conflict test (rats)~3 times more potent than diazepam uliege.be
Methyl Clonazepam In vivo benzodiazepine binding assaySimilar potency to flunitrazepam uliege.be
Clonazepam Pentylenetetrazole-induced seizures (mice)Anticonvulsant activity nih.gov
Clonazepam Kainic acid-induced seizures (mice)Anticonvulsant activity nih.gov
Clonazepam Electroshock-induced seizures (mice)Anticonvulsant activity nih.gov
Clonazepam Dravet syndrome model (mice)Increased seizure threshold temperature scientificarchives.com

Pharmacokinetic Profiles in Animal Models: Investigation of Absorption, Distribution, and Elimination Pathways

The pharmacokinetic properties of methyl clonazepam and related compounds have been investigated in animal models, providing insights into their absorption, distribution, and elimination. Methyl clonazepam is characterized by rapid absorption and a prolonged half-life of over 40 hours, similar to clonazepam.

Studies in rats have shown that the pharmacokinetics of clonazepam are age-dependent. nih.gov Younger rats exhibited slower absorption, delayed and higher peak concentrations, larger areas under the curve (AUC), longer elimination half-lives, smaller volumes of distribution, and slower clearances compared to older rats. nih.gov For instance, 28-day-old rats demonstrated the fastest clearance and largest volume of distribution. nih.gov

The distribution of clonazepam is rapid and wide, with preferential uptake by brain structures. drugbank.com The volume of distribution for clonazepam has been documented to be approximately 3 L/kg. drugbank.com

Metabolism of clonazepam primarily occurs in the liver via nitroreduction and acetylation, resulting in inactive metabolites. drugbank.com While specific data on methyl clonazepam's metabolism is limited, its structural similarity to clonazepam suggests comparable hepatic metabolism. Elimination of clonazepam metabolites occurs primarily through urine (50-70%) and feces (10-30%), with less than 2% of the unchanged drug excreted in the urine. drugbank.com

ParameterMethyl ClonazepamClonazepam
Absorption Rapid (Tmax <3 hours) Rapid (Tmax 1-4 hours) drugbank.com
Half-life >40 hours 30-40 hours drugbank.com
Blood-to-Plasma Ratio 0.83 ± 0.08 0.65
Volume of Distribution Not reported~3 L/kg drugbank.com
Metabolism Presumed hepatic, similar to clonazepam Primarily hepatic (nitroreduction and acetylation) drugbank.com
Elimination Not fully detailed50-70% in urine, 10-30% in feces (as metabolites) drugbank.com

Blood-Brain Barrier Permeability Studies in Animal Systems for Mechanistic Correlates

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its action within the central nervous system. Clonazepam is known to be highly lipid-soluble and can rapidly cross the blood-brain barrier. medscape.com This efficient penetration is a key factor in its rapid onset of action for treating conditions like status epilepticus. researchgate.net

In vivo studies in mice using radiolabeled compounds have been employed to assess the penetration of benzodiazepines into the brain. nih.gov Such studies have confirmed the uptake of these compounds into brain tissue. nih.gov The brain-to-plasma ratio for clonazepam has been noted, though specific values from the provided search results are for other compounds. medscape.com

The addition of a methyl group in methyl clonazepam increases its lipophilicity, which is expected to influence its ability to cross the BBB. This is reflected in its higher blood-to-plasma ratio compared to clonazepam (0.83 vs. 0.65), which may be due to altered protein binding or lipophilicity, facilitating its entry into the brain.

CompoundBlood-Brain Barrier PermeabilityMechanistic Implication
Clonazepam High, rapid crossing medscape.comFacilitates rapid onset of anticonvulsant and anxiolytic effects. drugbank.comresearchgate.net
Methyl Clonazepam Implied high permeability due to increased lipophilicity and higher blood-to-plasma ratio compared to clonazepam. Potentially enhanced CNS penetration, contributing to its high in vivo potency. uliege.be

Future Research Directions and Emerging Paradigms for Methyl Clonazepam and Analogs

Rational Drug Design for Target-Specific Benzodiazepine (B76468) Analogs (e.g., non-sedating antischistosomal agents)

A primary challenge with methyl clonazepam has been its powerful sedative effect, mediated by its interaction with γ-aminobutyric acid type A (GABAA) receptors in the human brain. nih.govresearchgate.net This has historically limited its development as an antiparasitic agent, despite its proven efficacy against the parasitic flatworm Schistosoma mansoni. asm.orgplos.org However, a pivotal discovery has reshaped the landscape for drug development: the antiparasitic action of methyl clonazepam is not mediated by a GABAA receptor, which schistosomes lack, but by a distinct molecular target within the parasite. plos.orgnih.govbiorxiv.org

Recent research has identified this target as a specific parasite ion channel, a member of the transient receptor potential (TRP) channel family, now designated TRPMMCLZ. nih.govnih.gov This channel is a cousin to TRPMPZQ, the target of the frontline antischistosomal drug praziquantel (B144689). plos.orgplos.org The crucial finding that the host and parasite targets are not orthologous—meaning they are structurally and genetically distinct—provides a clear basis for rational drug design. researchgate.netasm.orgnih.gov

The goal is to engineer methyl clonazepam analogs that exhibit high potency for the parasite's TRPMMCLZ channel while having minimal affinity for human GABAA receptors. This strategy aims to create non-sedating antischistosomal agents with an improved therapeutic index. nih.govasm.org Structure-activity relationship (SAR) studies are central to this effort, with a particular focus on modifications at the C3 position of the benzodiazepine ring system. nih.govresearchgate.netasm.orgresearchgate.net Research has demonstrated that substitutions at this position can be tolerated without losing antiparasitic activity. nih.govnih.gov

For example, the synthesis and screening of numerous derivatives have yielded promising leads. nih.govresearchgate.net Compounds such as MYM-V-56 and MYM-III-10 were developed with modifications at the C3 position and were found to retain significant antischistosomal activity with greatly reduced sedative properties in animal models. nih.govnih.gov Similarly, the imidazobenzodiazepine Xhe-II-048 was identified as a potent worm-immobilizing agent with a dramatically lower affinity for the human central benzodiazepine binding site. plos.org These findings prove the concept that the antiparasitic and sedative effects of the benzodiazepine scaffold can be chemically separated, pointing to the C3 position as a key site for further optimization. nih.govresearchgate.netasm.org

Exploration of Novel Molecular Targets Beyond GABAA Receptors and Known TRP Channels

The identification of the schistosome TRPMMCLZ as the definitive antiparasitic target for methyl clonazepam has been a major breakthrough, shifting the focus away from the well-understood GABAA receptors. nih.govnih.gov This discovery not only provides a specific target for drug design but also establishes the TRP channel family as a key vulnerability in parasitic flatworms. nih.govplos.org The fact that both methyl clonazepam and praziquantel target distinct TRPM paralogs underscores the potential of this channel subfamily for the development of new anthelmintics. nih.govnih.gov

Future research will likely expand beyond TRPMMCLZ to search for other novel molecular targets of methyl clonazepam and its analogs. While TRPMMCLZ activation accounts for the primary antischistosomal effects like paralysis and tegument damage, the full spectrum of the compound's biological activity may involve other pathways. nih.govresearchgate.net The initial observations that methyl clonazepam induces a rapid influx of calcium in schistosomes were a precursor to the identification of the TRP channel, but this does not preclude the existence of other calcium-modulating mechanisms or downstream effectors. biorxiv.orgresearchgate.net

Furthermore, some analogs designed to be less sedating, such as MYM-V-56, still appear to have psychoactive effects despite reduced interaction with GABAA receptors, suggesting they may interact with other, as-yet-unidentified targets in the mammalian central nervous system. biorxiv.org Exploring these "off-target" effects is crucial for developing cleaner compounds. This exploration could involve screening analogs against broader panels of receptors and ion channels, including other TRP channel subtypes, voltage-gated calcium channels, and G-protein coupled receptors, to build a comprehensive pharmacological profile. mdpi.comresearchgate.netacs.org Identifying additional targets could reveal new therapeutic possibilities or explain secondary effects, providing a more complete understanding of the compound's polypharmacology.

Application of Methyl Clonazepam in Chemical Biology and Probe Development

The distinct pharmacology of methyl clonazepam and its analogs—acting on parasite TRP channels but not their human counterparts—makes them ideal candidates for development as chemical probes. nih.govresearchgate.net Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study that target's function in complex biological systems.

Specifically, methyl clonazepam and its derivatives can be used as tools to:

Validate and Characterize TRPMMCLZ: By using highly selective analogs, researchers can further validate TRPMMCLZ as the key target for antischistosomal benzodiazepines and investigate its specific role in parasite physiology, such as neuromuscular control, ion homeostasis, and tegument integrity. nih.govplos.org

Distinguish Parasite vs. Host Biology: These probes can help dissect the functional differences between parasite TRP channels and mammalian ion channels, potentially revealing unique biological pathways in the parasite that could be exploited by future drugs. biorxiv.org

Facilitate Target-Based Screening: With a validated target and a robust chemical probe, it becomes possible to set up high-throughput screening assays to discover entirely new chemical scaffolds that activate TRPMMCLZ. nih.govplos.org This moves beyond modifying the benzodiazepine structure and opens the door to novel classes of anthelmintics.

Developing a corresponding "negative control"—a close chemical analog that is inactive against the intended target (TRPMMCLZ)—is a critical step in probe development. For instance, the (R) enantiomer of methyl clonazepam, which is reported to have reduced antiparasitic efficacy, could serve as such a control to ensure that an observed biological effect is truly due to the modulation of TRPMMCLZ. nih.govbiorxiv.org

Advanced Computational Approaches for Structure-Function Prediction and Optimization

Advanced computational methods are becoming indispensable for accelerating the research and development of methyl clonazepam analogs. These in silico techniques allow for the prediction of molecular properties and interactions, guiding the synthesis of more effective and specific compounds while reducing the time and cost of experimental screening. nih.govnih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of benzodiazepine analogs with their biological activity. nih.govresearchgate.net By analyzing features like electrostatic potential and the positioning of specific chemical groups, these models can predict the potency of new, unsynthesized compounds, helping to prioritize the most promising candidates for synthesis. nih.govresearchgate.net

Molecular Docking and Modeling: With the identification of TRPMMCLZ, researchers can use molecular docking to simulate how different analogs bind to the target protein. nih.govnih.gov Although a crystal structure for TRPMMCLZ is not yet available, homology modeling can be used to generate a 3D structural prediction based on related proteins, such as other TRPM channels. najah.edu These models help visualize the critical interactions within the binding pocket and explain why certain modifications (e.g., at the C3 position) affect activity, thereby guiding the design of analogs with enhanced affinity and selectivity. nih.govnih.govnajah.edu

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond acceptors/donors) required for a molecule to bind to its target. nih.gov A pharmacophore model for TRPMMCLZ activation can be used to screen virtual libraries of millions of compounds to find novel, non-benzodiazepine scaffolds that could also function as anthelmintics.

These computational tools, when integrated with experimental synthesis and biological evaluation, create a powerful cycle of design, testing, and refinement, paving the way for the next generation of target-specific therapeutics derived from the methyl clonazepam scaffold. biorxiv.orgnih.gov

Compound Reference Table

Compound NameAlias / TypePrimary Biological Relevance Discussed
Methyl Clonazepam Meclonazepam (B1676132) (MCLZ), Ro 11-3128Parent compound with both antischistosomal (via TRPMMCLZ) and sedative (via GABAA receptor) activity. nih.govnih.gov
Clonazepam -A structural analog lacking the C3-methyl group; used for comparison in activity studies. researchgate.netbiorxiv.org
Praziquantel PZQStandard antischistosomal drug that targets a different parasite TRP channel (TRPMPZQ). nih.govplos.org
Xhe-II-048 Imidazobenzodiazepine analogExperimental compound that immobilizes schistosomes with significantly lower affinity for human GABAA receptors. plos.org
MYM-V-56 C3-substituted analogExperimental compound that retains antischistosomal activity with reduced sedative effects. nih.govnih.gov
MYM-III-10 C3-substituted analogExperimental compound that retains antischistosomal activity with reduced sedative effects. nih.govnih.gov

Molecular Targets Table

Molecular TargetLocation / OrganismKnown Ligands from ArticlePrimary Effect of Ligand Binding
GABAA Receptors Human (Central Nervous System)Methyl Clonazepam, ClonazepamSedation, anxiolysis. nih.govplos.org
TRPMMCLZ Schistosoma mansoni (parasite)Methyl Clonazepam, MYM-V-56, MYM-III-10Antiparasitic action (paralysis, tegument damage). nih.govnih.gov
TRPMPZQ Schistosoma mansoni (parasite)PraziquantelAntiparasitic action (paralysis, tegument damage). nih.govplos.org

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying Methyl Clonazepam and assessing its purity in experimental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are primary techniques. GC-MS requires optimized parameters such as a 70 eV electron ionization source and a temperature gradient from 50°C to 300°C to resolve Methyl Clonazepam from structural analogs . For HPLC-MS/MS, use a C8 column with mobile phases of acetonitrile and 0.1% formic acid in gradient mode, monitoring transitions like m/z 316→270 for quantification. Limit of detection (LOD) can reach 0.0057 ng/mL with spectrofluorimetry after derivatization .

Q. How does the methyl group in Methyl Clonazepam influence its pharmacokinetic profile compared to Clonazepam?

  • Methodological Answer : The methyl group at the R3 position increases blood-to-plasma ratios (0.83 vs. 0.65 for Clonazepam), likely due to altered protein binding or lipophilicity. Assess this using in vivo studies with serial blood/plasma sampling and LC-MS/MS quantification. Structural analogs should be compared under identical experimental conditions to isolate the methyl group's effects .

Q. What in vitro models are suitable for studying Methyl Clonazepam metabolism?

  • Methodological Answer : Liver microsomal assays (e.g., human or rat) can map Phase I/II pathways. Incubate Methyl Clonazepam with NADPH cofactors and monitor metabolites via HPLC-TOF. Key metabolites include hydroxylated derivatives (e.g., hydroxy-clonazepam) and 7-amino metabolites formed via nitro reduction. Use glucuronidation inhibitors (e.g., borneol) to confirm Phase II pathways .

Advanced Research Questions

Q. How do GABAA receptor subunit compositions affect Methyl Clonazepam’s binding affinity and functional selectivity?

  • Methodological Answer : Transfect HEK293 cells with recombinant GABAA receptors (e.g., α1β2γ2 vs. α3β2γ2). Use radioligand binding assays (³H-flunitrazepam) to measure affinity. Functional selectivity can be tested via electrophysiology (patch-clamp) to assess chloride current potentiation. Alpha subunit variations (e.g., α3) enhance GABA potentiation, which may explain inter-individual variability in therapeutic response .

Q. What statistical approaches are critical for analyzing Methyl Clonazepam’s dose-dependent effects in preclinical models?

  • Methodological Answer : Apply generalized estimating equations (GEE) to model longitudinal data (e.g., morphological changes in Sarcophaga argyrostoma larvae). For non-normal data, use Kruskal-Wallis tests with post-hoc Mann-Whitney comparisons. Hierarchical cluster analysis (Ward’s method) can group dose-response patterns, while sigmoid Emax models with tolerance terms fit PK/PD relationships in human trials .

Q. How can researchers validate bioanalytical methods for Methyl Clonazepam quantification in complex matrices?

  • Methodological Answer : Follow FDA guidelines for validation:

  • Linearity : Test over 0.5–50 ng/mL (r² > 0.9965) using weighted least-squares regression.
  • Precision : Ensure intra-/inter-day RSD < 10% via replicate analyses.
  • Recovery : Compare spiked plasma samples with solvent standards (≥85% recovery for LC-MS/MS).
  • Matrix effects : Assess ion suppression/enhancement using post-column infusion .

Q. What experimental designs mitigate confounding factors in studying Methyl Clonazepam’s immunomodulatory effects?

  • Methodological Answer : Use controlled crossover designs in rodent models with matched weight/age cohorts. Measure splenocyte counts, cytokine levels (e.g., IFN-γ, IL-10), and DNA damage (Comet assay) at fixed intervals. Include washout periods to distinguish acute vs. chronic effects. Normalize doses to mg/kg bodyweight and control for CYP3A4/NAT2 polymorphisms via genotyping .

Contradictions and Considerations

  • vs. 17 : Methyl Clonazepam’s higher blood-to-plasma ratio (vs. Clonazepam) suggests improved tissue penetration, but CYP3A4/NAT2 polymorphisms may alter metabolite accumulation. Use population PK modeling to address inter-individual variability.
  • vs. 7 : While receptor subunit selectivity explains mechanistic diversity, statistical models (e.g., GEE) are essential to disentangle dose-dependent effects in heterogeneous populations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.